N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide
Overview
Description
N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide, also known as MMB or MMB-2201, is a synthetic compound that belongs to the family of cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. MMB-2201 has been extensively studied for its potential therapeutic applications in various medical conditions, including chronic pain, inflammation, and neurological disorders.
Mechanism of Action
N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood. By activating the CB1 and CB2 receptors, this compound-2201 modulates the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound-2201 has been shown to have potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, this compound-2201 has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 is its potent agonist activity on the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of this compound-2201 is its potential for abuse and dependence, which makes it a controlled substance in many countries.
Future Directions
There are several future directions for the study of N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 and its potential therapeutic applications. One of the areas of research is the development of novel analogs of this compound-2201 that have improved therapeutic properties and reduced potential for abuse and dependence. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound-2201 and its effects on various physiological processes. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound-2201 in humans for the treatment of various medical conditions.
Scientific Research Applications
N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 has been studied extensively for its potential therapeutic applications in various medical conditions, including chronic pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, this compound-2201 has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(3-methylphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-4-3-5-15(10-13)12-21(18,19)17-11-14-6-8-16(20-2)9-7-14/h3-10,17H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNZUJIDYASUAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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